N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Description
N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as MTA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. MTA belongs to the family of thiazole-based compounds and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized various derivatives of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, investigating their structure-activity relationships and potential as therapeutic agents. For instance, the design and synthesis of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups were evaluated for their nematocidal activities, with certain compounds showing promising results against Bursaphelenchus xylophilus, a parasitic nematode (Liu, Wang, Zhou, & Gan, 2022)[https://consensus.app/papers/design-synthesis-nematocidal-activity-novel-liu/740681b637e65e308ad5be992163f550/?utm_source=chatgpt].
Potential Therapeutic Applications
The compound and its derivatives have been investigated for their potential in treating various health conditions. For example, a study on the synthesis and evaluation of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole explored its use as an in vivo radioligand for acetylcholinesterase, although it was found not to be a suitable candidate for imaging studies of AChE in the mammalian brain (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999)[https://consensus.app/papers/synthesis-evaluation-brownproctor/9a7793c65fc658d1801709768a5966b3/?utm_source=chatgpt].
Antimicrobial and Antihypertensive Agents
Some derivatives have been synthesized to explore their antimicrobial and antihypertensive potential. For example, quinazoline derivatives were investigated as hybrid molecules for their diuretic and antihypertensive effects, with several compounds exhibiting significant activity compared to standard drugs (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014)[https://consensus.app/papers/synthesis-characterization-quinazoline-derivatives-rahman/8bdf4befad805757b8095926ceb41bd3/?utm_source=chatgpt].
Role in Supramolecular Chemistry
The role of methyl functionality and S⋯O interaction in the gelation behavior of N-(thiazol-2-yl) benzamide derivatives was explored, highlighting the compound's significance in the development of supramolecular materials. This study demonstrated the compound's ability to form stable gels with ethanol/water and methanol/water mixtures (Yadav & Ballabh, 2020)[https://consensus.app/papers/nthiazol2ylbenzamide-derivatives-series-gelators-role-yadav/a5d94797db5a59c48344869c860e83cb/?utm_source=chatgpt].
properties
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-12-10-13(8-9-16(12)25-2)15-11-26-19(20-15)21-18(22)14-6-4-5-7-17(14)27(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVNICIXKMZVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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